molecular formula C19H29N3O3 B4545814 4-cyclohexyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarboxamide

4-cyclohexyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarboxamide

Cat. No.: B4545814
M. Wt: 347.5 g/mol
InChI Key: XYQFIXSMLNLUPL-UHFFFAOYSA-N
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Description

4-cyclohexyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a cyclohexyl group, a dimethoxyphenyl group, and a piperazine ring, which are linked through a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halides.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through the reaction of the intermediate compound with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-cyclohexyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects in treating various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)piperazine: Shares the dimethoxyphenyl and piperazine moieties but lacks the cyclohexyl group.

    4-cyclohexylpiperazine: Contains the cyclohexyl and piperazine groups but lacks the dimethoxyphenyl moiety.

Uniqueness

4-cyclohexyl-N-(2,5-dimethoxyphenyl)-1-piperazinecarboxamide is unique due to the combination of its cyclohexyl, dimethoxyphenyl, and piperazine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-cyclohexyl-N-(2,5-dimethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-24-16-8-9-18(25-2)17(14-16)20-19(23)22-12-10-21(11-13-22)15-6-4-3-5-7-15/h8-9,14-15H,3-7,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQFIXSMLNLUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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